molecular formula C16H11NO4 B6500162 2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid CAS No. 32366-60-2

2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B6500162
CAS No.: 32366-60-2
M. Wt: 281.26 g/mol
InChI Key: KRRJFVQBTVZEPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with a 2,4-dihydroxyphenyl group and a carboxylic acid group at the 4-position. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 2,4-dihydroxybenzaldehyde with an appropriate amine, followed by cyclization and oxidation steps. For instance, the Friedländer synthesis is a well-known method for constructing quinoline derivatives, which involves the reaction of 2-aminobenzophenone with an aldehyde or ketone under acidic or basic conditions .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable methods to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity. For example, the use of ionic liquids and ultrasound-promoted reactions have been reported to enhance the efficiency and yield of quinoline synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various research fields.

Biological Activity

2-(2,4-Dihydroxyphenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline core substituted with a dihydroxyphenyl group and a carboxylic acid functionality. This unique structure is responsible for its varied biological activities, including antibacterial, anticancer, and anti-inflammatory properties.

  • Histone Deacetylase Inhibition :
    • Recent studies have identified derivatives of quinoline-4-carboxylic acids as potent inhibitors of histone deacetylases (HDACs). These enzymes play crucial roles in regulating gene expression and are implicated in cancer progression. The compound has shown promising results in increasing the proportion of cells in the G2/M phase of the cell cycle, suggesting its potential as an anticancer agent .
  • Antibacterial Activity :
    • The compound exhibits significant antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. Structure-activity relationship studies indicate that modifications to the aryl substituent can enhance antibacterial efficacy .
  • Antileishmanial Activity :
    • In vitro studies have demonstrated that certain derivatives of quinoline-4-carboxylic acids possess antileishmanial activity against Leishmania donovani, indicating potential for treating leishmaniasis .

Biological Activity Data

Activity TypeTarget Organism/ConditionObserved EffectReference
HDAC InhibitionCancer Cells (K562)Increased G2/M phase cell cycle ratio
AntibacterialStaphylococcus aureusSignificant antibacterial activity
AntibacterialEscherichia coliModerate antibacterial activity
AntileishmanialLeishmania donovaniEffective against promastigote forms

Case Studies

  • Anticancer Evaluation :
    • A study evaluated the effects of this compound on K562 leukemia cells. The compound was found to increase the G2/M phase population significantly, indicating its potential to induce cell cycle arrest and apoptosis in cancer cells .
  • Antibacterial Properties :
    • A series of synthesized derivatives were tested for their antibacterial activity against various pathogens. Compounds with specific substitutions on the phenyl ring exhibited enhanced activity against S. aureus and E. coli, highlighting the importance of structural modifications .
  • Antileishmanial Activity :
    • The synthesized quinoline derivatives were assessed for their efficacy against L. donovani. Results indicated that certain compounds effectively inhibited the growth of the parasite at low concentrations, showcasing their potential as therapeutic agents against leishmaniasis .

Properties

IUPAC Name

2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c18-9-5-6-11(15(19)7-9)14-8-12(16(20)21)10-3-1-2-4-13(10)17-14/h1-8,18-19H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRJFVQBTVZEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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